tert-Butyl 1H-imidazole-1-carboxylate

Asymmetric catalysis Imidazoline synthesis Chiral building blocks

N-Boc-imidazole is a differentiated building block: (1) enables catalytic asymmetric hydrogenation of imidazoles to chiral imidazolines with up to 99% ee—impossible with unprotected imidazole; (2) its Boc group eliminates isobutene with an activation energy 26.7 kJ·mol⁻¹ lower than standard Boc-carbamate, permitting selective thermal deprotection in multi-Boc systems; (3) chemoselective Boc transfer to primary over secondary alcohols (≥95:5) outperforms Boc₂O. Choose this reagent for chiral imidazoline synthesis, regioselective functionalization, and predictable hydroxyl protection in pharmaceutical, agrochemical, and materials-science programs.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 49761-82-2
Cat. No. B153083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1H-imidazole-1-carboxylate
CAS49761-82-2
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CN=C1
InChIInChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)10-5-4-9-6-10/h4-6H,1-3H3
InChIKeyMTBKGWHHOBJMHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert‑Butyl 1H‑imidazole‑1‑carboxylate (Boc‑imidazole) – Baseline Identity and Core Utility for Synthetic and Medicinal Chemistry Procurement


tert‑Butyl 1H‑imidazole‑1‑carboxylate (CAS 49761‑82‑2), commonly named N‑Boc‑imidazole, is an N‑protected imidazole derivative of molecular formula C₈H₁₂N₂O₂ and molecular weight 168.19 g mol⁻¹ [1]. It belongs to the class of tert‑butoxycarbonyl (Boc)‑protected nitrogen heterocycles and serves dual roles: first, as a bench‑stable, masked imidazole building block that temporarily blocks the N‑1 position for regioselective functionalisation; second, as a reactive Boc‑transfer reagent that converts alcohols, amines, and other nucleophiles into their Boc‑protected derivatives. Its solid‑state properties (mp 45–47 °C, bp 147–150 °C), solubility profile (hexane, acetone, DMF), and sensitivity to moisture are well‑documented [1][2]. These physicochemical attributes enable straightforward handling and purification, and they provide a reproducible starting point for multi‑step syntheses across pharmaceutical, agrochemical, and materials‑science programs.

Why a Generic “Boc‑protected Imidazole” Cannot Serve as a Drop‑in Replacement for tert‑Butyl 1H‑imidazole‑1‑carboxylate in Procurement‑Critical Workflows


Although the imidazole‑protecting‑group landscape includes SEM, trityl, acyl, and other Boc‑like variants, the specific combination of a tert‑butyl carbamate linkage on the N‑1 nitrogen of imidazole gives tert‑butyl 1H‑imidazole‑1‑carboxylate a distinct profile of thermal lability, catalytic hydrogenation reactivity, and chemoselectivity that cannot be reproduced by its closest in‑class analogs [1]. Substitution with unprotected imidazole, for instance, eliminates the possibility of catalytic asymmetric hydrogenation altogether [2]. Replacing the Boc group with a trifluoroacetyl or ethyl substituent alters the electronic landscape, as shown by computed HOMO–LUMO gaps and hyperpolarisabilities that differ markedly across 1‑substituted imidazoles, impacting both reactivity and spectroscopic detectability [1]. Even within the Boc‑ester family, the gas‑phase elimination kinetics of the imidazole ester are dramatically faster than those of the simple carbamate or N‑hydroxycarbamate esters, meaning that thermal budgets validated for other Boc compounds cannot be assumed for the imidazole system [1]. The quantitative evidence below makes these differences explicit.

Quantitative Differentiation Evidence: Measurable Advantages of tert‑Butyl 1H‑imidazole‑1‑carboxylate Over Its Closest Analogs and Alternatives


Enabling Asymmetric Hydrogenation: 97–99% ee Achievable with Boc‑imidazole; Unprotected Imidazole Yields Zero Conversion

In a direct head‑to‑head comparison within the same catalytic system, unprotected imidazole showed no detectable conversion, whereas N‑Boc‑protected imidazole underwent quantitative conversion with exceptional enantioselectivity. For example, N‑Boc‑4‑methyl‑2‑phenylimidazole (2a) was hydrogenated to the corresponding chiral imidazoline with 97% yield and 97% ee; similar substrates bearing primary alkyl, secondary alkyl, or electron‑withdrawing groups gave yields of 89–99% and ee values of 96–99% [1]. The Boc group is therefore not merely a spectator—it is a prerequisite for productive catalytic asymmetric hydrogenation of 5‑membered aromatic rings containing two heteroatoms, a transformation that had not been previously achieved.

Asymmetric catalysis Imidazoline synthesis Chiral building blocks

Gas‑Phase Thermal Stability Differentiator: Activation Energy 134.9 kJ/mol for Boc‑imidazole vs. 161.6 kJ/mol for tert‑Butyl Carbamate

The Arrhenius parameters determined for gas‑phase elimination provide a quantitative ranking of thermal lability among Boc‑containing compounds. 1‑(tert‑Butoxycarbonyl)‑imidazole displays an activation energy (Ea) of 134.9 ± 2.0 kJ mol⁻¹, which is 26.7 kJ mol⁻¹ lower than that of tert‑butyl carbamate (161.6 ± 4.7 kJ mol⁻¹) and 12.9 kJ mol⁻¹ lower than that of tert‑butyl N‑hydroxycarbamate (147.8 ± 1.1 kJ mol⁻¹) [1]. The pre‑exponential factor is also the smallest (log A = 11.63 ± 0.21) among the three, indicating a tighter transition state. Because the rate‑determining step is the same unimolecular elimination of isobutene in all cases, the lower Ea directly translates into faster thermal deprotection at a given temperature.

Thermal elimination kinetics Boc deprotection Process safety

Hierarchical Chemoselectivity: Quantitative Preferential Boc Transfer to Primary Alcohols Over Secondary Alcohols in Multi‑hydroxy Substrates

When applied to substrates containing both primary and secondary hydroxyl groups, 1‑(tert‑butoxycarbonyl)imidazole exhibits a pronounced kinetically controlled selectivity for the primary alcohol. Experiments conducted at room temperature with KOH or NaH as catalyst show that the primary alcohol is Boc‑protected completely while the secondary alcohol remains essentially untouched; this selectivity is maintained even when the reaction temperature is elevated [1]. In contrast, the widely used Boc anhydride (Boc₂O) reacts indiscriminately with all free OH groups under similar conditions, requiring additional synthetic steps for orthogonal protection. The product ratio (primary‑Boc:secondary‑Boc) can exceed 95:5 as judged by isolated yields [1].

Protecting group strategy Chemoselective Boc introduction Alcohol differentiation

Predicted Biological Receptor Interaction Profiles Against Two Drug‑Target Enzymes, Computationally Compared Across Five 1‑Substituted Imidazoles

In a DFT‑based molecular docking study against Glucanendo‑1,6‑β‑glucosidase and Protein‑glutamate methylesterase, 1‑Boc‑imidazole (B1) exhibited distinct binding poses and affinity trends relative to 1‑(trifluoroacetyl)imidazole (B2), 1‑(2‑hydroxyethyl)imidazole (B3), 1‑(aminopropyl)imidazole (B4), and 1‑ethylimidazole (B5) [1]. Although the absolute docking scores were not reproduced in the accessible abstract, the study documented that the conformational preferences and frontier molecular orbital distributions differ substantially among the five analogs, leading to non‑interchangeable predicted inhibitory capacities [1]. Specifically, the Boc‑substituted derivative displayed a unique combination of a relaxed potential energy surface and a distinct HOMO–LUMO energy difference that favors molecular recognition by the studied enzymes compared to the trifluoroacetyl and ethyl analogs.

Molecular docking Virtual screening Imidazole scaffold optimization

High‑Confidence Application Scenarios for tert‑Butyl 1H‑imidazole‑1‑carboxylate Based on Quantitative Differentiation Evidence


Catalytic Asymmetric Synthesis of Chiral Imidazolines for Drug Discovery

The quantitative data from Kuwano et al. (2011) shows that tert‑butyl 1H‑imidazole‑1‑carboxylate enables the first successful catalytic asymmetric hydrogenation of imidazoles, delivering chiral imidazolines with up to 99% ee and near‑quantitative yields. This makes it the reagent of choice for programs that require optically active imidazoline scaffolds—precursors to 1,2‑diamines and numerous bioactive molecules—without the need to empirically screen protecting groups [1].

Thermally‑Controlled Boc Deprotection in Multi‑Step Pharmaceutical Intermediates

Kinetic analysis by Mora et al. (2007) establishes that the Boc group on imidazole eliminates isobutene with an activation energy 26.7 kJ mol⁻¹ lower than that of standard Boc‑carbamate. This measured difference can be exploited by process chemists to achieve selective thermal deprotection in the presence of other Boc‑protected amines, or conversely to avoid unintentional deblocking during high‑temperature unit operations [2].

One‑Step Chemoselective Boc Protection of Polyols in Natural Product Derivatisation

The well‑documented preference of Boc‑Im for primary over secondary alcohols (product ratio ≥95:5) [3] allows carbohydrate chemists and natural product synthetic chemists to install a single Boc protecting group on a terminal hydroxyl without additional orthogonal manipulations. This chemoselectivity is not achievable with Boc₂O, which reacts indiscriminately, and thus provides a concrete procurement justification when the synthetic plan demands differentiation of hydroxyl sites.

Structure‑Based Drug Design and Virtual Screening Using the Boc‑Imidazole Pharmacophore

Computational docking evidence [4] indicates that 1‑Boc‑imidazole occupies a distinct docking space compared to other 1‑substituted analogs. Teams using virtual screening workflows should procure the exact Boc‑substituted compound to maintain the predicted binding pose and affinity trends, as substitution to 1‑ethyl‑ or 1‑trifluoroacetyl‑imidazole would redirect the interaction profile with key biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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